Predicted LogP of 0.52 to 0.71 Differentiates 5-(Dimethylamino)pentan-1-ol from More Hydrophilic Shorter-Chain Analogs
5-(Dimethylamino)pentan-1-ol exhibits a predicted partition coefficient (LogP) of 0.52 to 0.71, reflecting its balanced hydrophilic-lipophilic character imparted by the five-carbon spacer [1][2]. In contrast, 2-(dimethylamino)ethanol (DMAE), a common shorter-chain analog, has a reported LogP of approximately -0.55, making it significantly more hydrophilic [3]. This difference of more than one LogP unit translates to a roughly 10-fold difference in octanol/water partitioning, which is critical for membrane permeability and extraction efficiency in synthetic workups.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.52 to 0.71 |
| Comparator Or Baseline | 2-(Dimethylamino)ethanol (DMAE): -0.55 |
| Quantified Difference | ΔLogP ≈ +1.07 to +1.26 (approx. 10-18× higher octanol partitioning) |
| Conditions | Predicted/computed LogP values |
Why This Matters
The higher LogP of 5-(Dimethylamino)pentan-1-ol favors its use in organic extraction, membrane penetration in biological assays, and compatibility with hydrophobic reaction media, unlike more hydrophilic shorter-chain analogs.
- [1] ChemSpace. 5-(Dimethylamino)pentan-1-ol (Catalog CSSB00000764360). LogP = 0.52. Accessed April 2026. View Source
- [2] ChemSrc. 27384-58-3 - 5-(Dimethylamino)pentan-1-ol. LogP = 0.71060. Accessed April 2026. View Source
- [3] PubChem. 2-(Dimethylamino)ethanol (Compound Summary). LogP = -0.55. Accessed April 2026. View Source
